molecular formula C11H14N2O2 B13179147 2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid

2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid

Cat. No.: B13179147
M. Wt: 206.24 g/mol
InChI Key: CVMLRZMONCCQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a 3-methylcyclopentyl group attached to the pyrimidine ring at the second position and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal to provide substituted pyrimidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at different positions of the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with other molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid include other pyrimidine derivatives, such as:

  • Pyrimidine-2-carboxylic acid
  • 4-Pyrimidinecarboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3-methylcyclopentyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-2-3-8(6-7)10-12-5-4-9(13-10)11(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)

InChI Key

CVMLRZMONCCQFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.